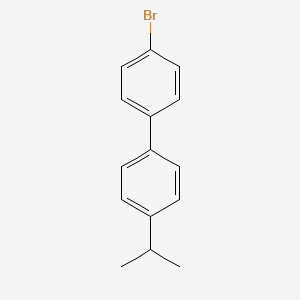
4-Bromo-4'-isopropyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-4’-isopropyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a bromine atom and an isopropyl group on the biphenyl structure makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-isopropyl-1,1’-biphenyl typically involves the following steps:
Friedel-Crafts Alkylation: This step introduces the isopropyl group onto the biphenyl structure. The reaction involves the use of an alkyl halide (such as isopropyl chloride) and a Lewis acid catalyst (such as aluminum chloride) to facilitate the alkylation of biphenyl.
Bromination: The introduction of the bromine atom is achieved through electrophilic aromatic substitution. Bromine (Br2) is used as the brominating agent, and the reaction is typically carried out in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Industrial Production Methods: Industrial production of 4-Bromo-4’-isopropyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Electrophilic Substitution: The compound undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic rings.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones. Reduction reactions can also occur, converting the bromine atom to a hydrogen atom.
Cross-Coupling Reactions: The bromine atom on the biphenyl structure makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents.
Sulfonation: Sulfuric acid (H2SO4) is the primary reagent.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Cross-Coupling: Palladium catalysts (Pd) and boronic acids are commonly used.
Major Products:
Nitration: Nitro derivatives of the biphenyl compound.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Additional halogenated biphenyl compounds.
Cross-Coupling: New biphenyl derivatives with various substituents.
科学的研究の応用
4-Bromo-4’-isopropyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.
作用機序
The mechanism of action of 4-Bromo-4’-isopropyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom and isopropyl group influence the compound’s reactivity and binding affinity to specific enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
4-Bromo-1,1’-biphenyl: Lacks the isopropyl group, making it less sterically hindered.
4-Isopropyl-1,1’-biphenyl: Lacks the bromine atom, affecting its reactivity in electrophilic substitution reactions.
4-Bromo-4’-propyl-1,1’-biphenyl: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 4-Bromo-4’-isopropyl-1,1’-biphenyl is unique due to the combination of the bromine atom and the isopropyl group, which imparts distinct chemical and physical properties
特性
IUPAC Name |
1-bromo-4-(4-propan-2-ylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11(2)12-3-5-13(6-4-12)14-7-9-15(16)10-8-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKTUBXBXQRUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














